molecular formula C10H11FO3 B8565444 [2-(4-Fluorophenyl)-[1,3]dioxolan-2-yl]methanol

[2-(4-Fluorophenyl)-[1,3]dioxolan-2-yl]methanol

Cat. No. B8565444
M. Wt: 198.19 g/mol
InChI Key: CSTYFSAPHMXLFO-UHFFFAOYSA-N
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Patent
US07939552B2

Procedure details

The same reaction as in the synthesis of 3a was conducted from 1-(4-fluorophenyl)-2-hydroxyethanone (23.89 g, 155 mmol), ethylene glycol (42 mL, 780 mmol), p-toluenesulfonic acid monohydrate (0.5 g) and benzene (300 mL) and the resulting crude product was purified by a silica gel column chromatography (toluene:ethyl acetate=4:1) to give [2-(4-fluorophenyl)-[1,3]dioxolan-2-yl]methanol (22.05 g, 72%) as an oily product. 1H-NMR (DMSO-d6) δ: 3.51 (d, J=6.3 Hz, 2H), 3.75-3.81 (m, 2H), 3.99-4.07 (m, 2H), 4.94 (t, J=6.3 Hz, 1H), 7.13-7.19 (m, 2H), 7.42-7.47 (m, 2H).
[Compound]
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.89 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:11])[CH2:9][OH:10])=[CH:4][CH:3]=1.[CH2:12](O)[CH2:13][OH:14]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1C=CC=CC=1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([CH2:9][OH:10])[O:14][CH2:13][CH2:12][O:11]2)=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
23.89 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CO)=O
Step Three
Name
Quantity
42 mL
Type
reactant
Smiles
C(CO)O
Step Four
Name
Quantity
0.5 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The same reaction
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified by a silica gel column chromatography (toluene:ethyl acetate=4:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1(OCCO1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 22.05 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.